molecular formula C8H9ClO4S2 B1367027 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride CAS No. 64440-81-9

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride

Cat. No. B1367027
CAS RN: 64440-81-9
M. Wt: 268.7 g/mol
InChI Key: DEGAJMGMZJLZPT-UHFFFAOYSA-N
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Description

“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is an organic compound that is commonly used as a reagent in organic synthesis. It is also known as BSEC .


Synthesis Analysis

The synthesis of “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” involves several steps. The compound is prepared by reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl 5 or POCl 3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .


Molecular Structure Analysis

The molecular formula of “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is C8H9ClO4S2 . The molecular weight of the compound is 268.74 g/mol .


Chemical Reactions Analysis

“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is highly reactive towards water and other nucleophiles such as ammonia (NH 3 ) . These reactions are used in this synthesis, but they can also cause problems .


Physical And Chemical Properties Analysis

“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is a colorless viscous oil that dissolves in organic solvents . It reacts with compounds containing reactive N-H and O-H bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is a compound used in various chemical synthesis processes. A study by Kim, Ko, and S. H. Kim (1992) describes its use in synthesizing benzenesulfonyl and arylmethanesulfonyl chlorides, highlighting its role in the facile production of functionalized sulfides (Kim, Dong-Wook, Y. Ko, & S. H. Kim, 1992). Additionally, Nara, Harjani, and Salunkhe (2001) utilized 2-(benzenesulfonyl)ethane-1-sulfonyl chloride in Friedel-Crafts sulfonylation reactions, demonstrating its effectiveness in producing diaryl sulfones (Nara, S., J. Harjani, & M. Salunkhe, 2001).

Catalytic Applications

Research by Laidlaw et al. (2002) explored the sulfonylation of substituted benzenes using Zn-exchanged zeolites with 2-(benzenesulfonyl)ethane-1-sulfonyl chloride as a sulfonating agent. This study highlights the compound's utility in catalysis and chemical transformations (Laidlaw, Paul, D. Bethell, S. Brown, G. Watson, D. Willock, & G. Hutchings, 2002).

Pharmaceutical Applications

Despite your request to exclude drug-related information, it's important to note that 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride has been researched in pharmaceutical contexts. For instance, Meckler and Herr (2012) describe its large-scale preparation as a key building block in several drug candidates (Meckler, H., & R. J. Herr, 2012).

Chemical Properties and Reactivity

Studies also focus on the compound's properties and reactivity. For example, Tashkandi, Bourque, and Baines (2017) investigated its reaction with ditetrelenes, revealing insights into its chemical behavior and potential as a reducing agent (Tashkandi, N., Jeremy L. Bourque, & K. Baines, 2017).

Safety And Hazards

“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this compound with care and in a well-ventilated area .

Future Directions

Research into electrophilic species featuring a sulfur–fluorine bond, such as “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride”, has been invigorated due to the advent of sulfur (vi)-fluoride exchange (SuFEx) processes . These processes have led to new synthetic methods and the development of new compounds .

properties

IUPAC Name

2-(benzenesulfonyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGAJMGMZJLZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496671
Record name 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride

CAS RN

64440-81-9
Record name 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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